molecular formula C13H16O3 B7901390 Cyclopentyl(4-hydroxyphenyl)acetic acid

Cyclopentyl(4-hydroxyphenyl)acetic acid

Cat. No.: B7901390
M. Wt: 220.26 g/mol
InChI Key: NFQLQXJPZLMDAX-UHFFFAOYSA-N
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Description

Cyclopentyl(4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentyl group attached to a 4-hydroxyphenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-hydroxyphenyl)acetic acid typically involves the reaction of cyclopentyl bromide with 4-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentyl(4-oxophenyl)acetic acid.

    Reduction: Formation of cyclopentyl(4-hydroxyphenyl)ethanol.

    Substitution: Formation of cyclopentyl(4-chlorophenyl)acetic acid.

Scientific Research Applications

Cyclopentyl(4-hydroxyphenyl)acetic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of cyclopentyl(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopentyl group may enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Lacks the cyclopentyl group, making it less lipophilic.

    Cyclopentylacetic acid: Lacks the hydroxyl group on the phenyl ring, reducing its potential for hydrogen bonding.

    Phenylacetic acid: Lacks both the cyclopentyl and hydroxyl groups, making it less versatile in chemical reactions.

Uniqueness

Cyclopentyl(4-hydroxyphenyl)acetic acid is unique due to the presence of both the cyclopentyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12,14H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQLQXJPZLMDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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